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Abstract
The cluster of differentiation 200 (CD200) and its receptor (CD200R) constitute a critical

immunological checkpoint axis that plays a pivotal role in maintaining immune homeostasis and

preventing excessive inflammation.[1] In the context of oncology, the CD200-CD200R pathway

has emerged as a significant mechanism of tumor immune evasion across a spectrum of

hematological malignancies and solid tumors.[2][3] Upregulation of CD200 on cancer cells

leads to the suppression of anti-tumor immune responses through the engagement of CD200R

on myeloid and lymphoid cells.[4][5] This technical guide provides an in-depth overview of the

CD200-CD200R signaling axis, its role in cancer immunology, and methodologies for its

investigation. Quantitative data on receptor-ligand interactions and cellular expression are

presented, alongside detailed experimental protocols and visual representations of key

pathways and workflows to facilitate further research and therapeutic development in this

promising area of immuno-oncology.

Molecular Characteristics of the CD200-CD200R
Axis
CD200, also known as OX-2, is a type I transmembrane glycoprotein belonging to the

immunoglobulin (Ig) superfamily.[3] It consists of two extracellular Ig-like domains (a V-type and
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a C2-type), a transmembrane domain, and a short cytoplasmic tail that lacks intrinsic signaling

motifs.[6][7] The human CD200 gene is located on chromosome 3q12-13.[1]

The receptor for CD200, CD200R, is also a type I transmembrane glycoprotein and a member

of the Ig superfamily, sharing structural homology with CD200.[6][8] Unlike the broadly

expressed CD200, CD200R expression is primarily restricted to hematopoietic cells,

particularly of the myeloid lineage, including macrophages, dendritic cells, mast cells, and

granulocytes.[1][9] It is also found on some T cell and B cell subsets, as well as natural killer

(NK) cells.[1][2] The cytoplasmic tail of CD200R contains signaling motifs crucial for its

inhibitory function.[6]

CD200-CD200R Interaction and Binding Affinity
The interaction between the N-terminal Ig-like domain of CD200 and CD200R initiates the

downstream signaling cascade.[10] This interaction is characterized by a relatively low binding

affinity, which is typical for transient cell-cell interactions within the immune system.

Interaction
Reported Kd (Dissociation

Constant)
Method

Rat CD200 - Rat CD200R ~2.5 µM
Surface Plasmon Resonance

(BIAcore)

Mouse CD200 - Mouse

CD200R
~4 µM - 7 µM

Surface Plasmon Resonance

(BIAcore)

Human CD200 - Human

CD200R
~0.5 µM Not specified

Human Herpesvirus-8 (HHV-8)

K14 - Human CD200R1
~0.5 µM Not specified

Table 1: Reported binding affinities for the CD200-CD200R interaction. Data compiled from

multiple sources.[2][6][11]

The CD200-CD200R Signaling Pathway
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Engagement of CD200R by CD200 triggers an inhibitory signaling cascade within the CD200R-

expressing cell. Unlike many other inhibitory receptors, the cytoplasmic tail of CD200R lacks a

classical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM). Instead, upon ligand binding,

tyrosine residues within the cytoplasmic domain, particularly within an NPxY motif, become

phosphorylated by Src family kinases.[12]

This phosphorylation event leads to the recruitment of the adaptor proteins Downstream of

Tyrosine Kinase 1 (Dok1) and Dok2. Dok2, in particular, plays a crucial role by subsequently

recruiting Ras GTPase-activating protein (RasGAP).[13] The formation of this signaling

complex results in the inhibition of the Ras-MAPK pathway, leading to the suppression of

downstream effector functions such as cytokine production and cellular activation.[13][14]
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Caption: CD200-CD200R Signaling Pathway.
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Role of CD200 in Cancer Immunology
The overexpression of CD200 has been documented in a wide array of malignancies, where it

contributes to an immunosuppressive tumor microenvironment (TME).[2][3] By engaging

CD200R on tumor-infiltrating myeloid cells, tumor-expressed CD200 can inhibit the anti-cancer

functions of these key immune players.

Expression of CD200 and CD200R in Cancer
The expression of CD200 and its receptor varies across different cancer types and within the

tumor microenvironment.

Cancer Type CD200 Tumor Positivity (%)
CD200R Expression on

Immune Cells (%)

Non-Small Cell Lung Cancer

(NSCLC)
29.7 25.0

Lung Large Cell

Neuroendocrine Carcinoma

(LCNEC)

33.3 41.3

Chronic Lymphocytic

Leukemia (CLL)
High Variable

Acute Myeloid Leukemia

(AML)
High Variable

Multiple Myeloma (MM) High Variable

Table 2: Expression of CD200 and CD200R in selected cancers. Data compiled from multiple

sources.[1][4]

Mechanisms of Immune Suppression
The pro-tumorigenic effects of the CD200-CD200R axis are multifaceted and include:

Suppression of Macrophage and Dendritic Cell Function: Inhibition of antigen presentation

and production of pro-inflammatory cytokines.[2]
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Inhibition of Natural Killer (NK) Cell Activity: Direct suppression of NK cell-mediated

cytotoxicity.[4]

Expansion of Regulatory T cells (Tregs): Promotion of an immunosuppressive T cell

phenotype.[4]

Polarization of Macrophages: Driving macrophages towards an M2 (pro-tumor) phenotype.

Therapeutic Targeting of the CD200-CD200R Axis
Given its role in tumor immune evasion, the CD200-CD200R pathway represents a promising

target for cancer immunotherapy. The primary strategy involves the use of monoclonal

antibodies to block the interaction between CD200 and CD200R, thereby "releasing the

brakes" on the anti-tumor immune response.

Samalizumab is a humanized monoclonal antibody that targets CD200. Clinical trials have

investigated its safety and efficacy in patients with chronic lymphocytic leukemia (CLL) and

multiple myeloma (MM).

Clinical Trial (Samalizumab) Key Findings

Phase I (NCT0064739) in CLL and MM Good safety profile.[9][15]

Decreased tumor burden observed in a majority

of CLL patients.[9][15]

One durable partial response and 16 patients

with stable disease in the CLL cohort.[9]

Dose-dependent decrease in CD200 expression

on CLL cells.[15]

Table 3: Summary of key findings from a clinical trial of samalizumab.

Experimental Protocols
Flow Cytometry for CD200 and CD200R Expression
Analysis
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This protocol outlines the steps for staining cell surface CD200 and CD200R for analysis by

flow cytometry.

Materials:

Phosphate-buffered saline (PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

Fc-blocking reagent (e.g., Human TruStain FcX™)

Fluorochrome-conjugated anti-human CD200 antibody (e.g., clone OX104)

Fluorochrome-conjugated anti-human CD200R antibody (e.g., clone OX108)

Isotype control antibodies

Viability dye (e.g., 7-AAD or propidium iodide)

FACS tubes

Procedure:

Cell Preparation:

For cell lines, harvest cells and wash once with PBS.

For peripheral blood mononuclear cells (PBMCs), isolate via density gradient

centrifugation (e.g., Ficoll-Paque).

Resuspend cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 107

cells/mL.

Fc Receptor Blocking:

Aliquot 100 µL of cell suspension (1 x 106 cells) into FACS tubes.

Add Fc-blocking reagent according to the manufacturer's instructions and incubate for 10-

15 minutes at room temperature.
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Antibody Staining:

Add the predetermined optimal concentration of fluorochrome-conjugated anti-CD200,

anti-CD200R, or isotype control antibodies to the respective tubes.

Vortex gently and incubate for 30 minutes at 4°C in the dark.

Washing:

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x

g for 5 minutes.

Discard the supernatant. Repeat the wash step.

Final Resuspension and Analysis:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Add a viability dye just before analysis.

Acquire data on a flow cytometer.
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Caption: Experimental Workflow for Flow Cytometry.
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In Vivo CD200 Blockade Tumor Model
This protocol describes a general workflow for evaluating the efficacy of CD200 blockade in a

murine tumor model.

Materials:

Tumor cells expressing CD200 (e.g., B16-CD200 melanoma)

Syngeneic mice (e.g., C57BL/6)

Anti-CD200 blocking antibody (or isotype control)

Calipers for tumor measurement

Sterile PBS

Procedure:

Tumor Cell Implantation:

Subcutaneously inject a defined number of tumor cells (e.g., 1 x 105 to 1 x 106) into the

flank of each mouse.

Treatment Administration:

Once tumors are palpable or reach a predetermined size, randomize mice into treatment

and control groups.

Administer the anti-CD200 blocking antibody or isotype control antibody via intraperitoneal

or intravenous injection at a specified dose and schedule (e.g., 100-200 µg per mouse, 2-3

times per week).

Tumor Growth Monitoring:

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g.,

Volume = 0.5 x Length x Width2).

Endpoint Analysis:
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Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

Excise tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes,

immunohistochemistry).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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